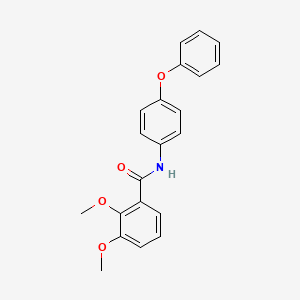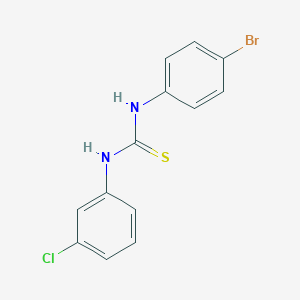
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea, also known as BCTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields. In
Wirkmechanismus
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea works by binding to the active site of PTPs, preventing them from dephosphorylating their target substrates. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways. The exact mechanism by which N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea selectively targets certain PTPs is not yet fully understood, but it is thought to involve interactions with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea can have a variety of biochemical and physiological effects, depending on the specific PTP that it targets. For example, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to inhibit the activity of the PTP CD45, which plays a key role in regulating T cell activation. Inhibition of CD45 by N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to reduce T cell activation and cytokine production in vitro. In another study, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea was shown to inhibit the activity of the PTP PTP1B, which is involved in regulating insulin signaling. Inhibition of PTP1B by N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to improve insulin sensitivity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its selectivity for certain PTPs. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other signaling pathways. Additionally, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to be relatively non-toxic and stable, making it a safe and reliable tool for use in experiments. However, one limitation of using N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea is its relatively low potency compared to other PTP inhibitors. This can make it more difficult to achieve complete inhibition of PTP activity in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea. Additionally, further studies are needed to fully understand the mechanism by which N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea selectively targets certain PTPs. Finally, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea could be used in combination with other drugs or therapies to enhance their efficacy in certain disease states.
Synthesemethoden
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-bromonitrobenzene with thionyl chloride, followed by the reaction of the resulting intermediate with 3-chloroaniline. The final product is then purified through recrystallization. This synthesis method has been well-established in the literature and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been used in a variety of scientific research applications due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a number of diseases, including cancer, diabetes, and autoimmune disorders. N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the role of these enzymes in various disease states.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTLIGAOIFOPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


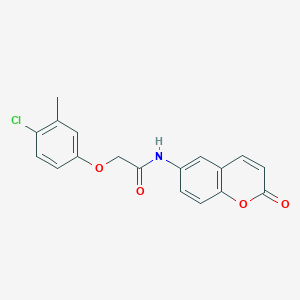
![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)

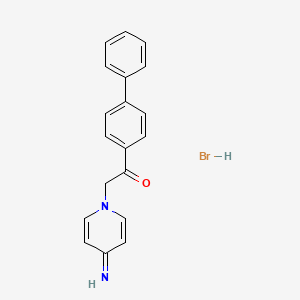
![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)

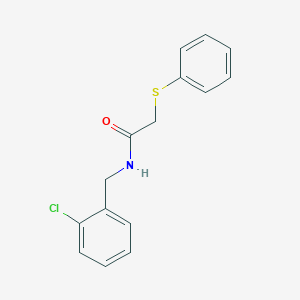
![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)
